(-)-alpha-Pinene
(-)-alpha-Pinene
Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent.
Alpha-pinene is a pinene that is bicyclo[3.1.1]hept-2-ene substituted by methyl groups at positions 2, 6 and 6 respectively. It has a role as a plant metabolite.
(+)-a-Pinene, also known as 2-pinene or acintene a, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (+)-a-Pinene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (+)-a-Pinene has been primarily detected in feces. Within the cell, (+)-a-pinene is primarily located in the cytoplasm and membrane (predicted from logP) (+)-a-Pinene can be converted into alpha-pinene oxide (+)-a-Pinene is a sweet, camphor, and earthy tasting compound that can be found in a number of food items such as caraway, tarragon, orange bell pepper, and turmeric. This makes (+)-a-pinene a potential biomarker for the consumption of these food products (+)-a-Pinene has been linked to the inborn metabolic disorders including celiac disease.
Alpha-pinene is a pinene that is bicyclo[3.1.1]hept-2-ene substituted by methyl groups at positions 2, 6 and 6 respectively. It has a role as a plant metabolite.
(+)-a-Pinene, also known as 2-pinene or acintene a, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (+)-a-Pinene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (+)-a-Pinene has been primarily detected in feces. Within the cell, (+)-a-pinene is primarily located in the cytoplasm and membrane (predicted from logP) (+)-a-Pinene can be converted into alpha-pinene oxide (+)-a-Pinene is a sweet, camphor, and earthy tasting compound that can be found in a number of food items such as caraway, tarragon, orange bell pepper, and turmeric. This makes (+)-a-pinene a potential biomarker for the consumption of these food products (+)-a-Pinene has been linked to the inborn metabolic disorders including celiac disease.
Brand Name:
Vulcanchem
CAS No.:
80-56-8
VCID:
VC0124742
InChI:
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1
SMILES:
CC1=CCC2CC1C2(C)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
(-)-alpha-Pinene
CAS No.: 80-56-8
Reference Standards
VCID: VC0124742
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 80-56-8 |
---|---|
Product Name | (-)-alpha-Pinene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
Standard InChI | InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1 |
Standard InChIKey | GRWFGVWFFZKLTI-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC[C@H]2C[C@@H]1C2(C)C |
SMILES | CC1=CCC2CC1C2(C)C |
Canonical SMILES | CC1=CCC2CC1C2(C)C |
Boiling Point | 313.2 °F at 760 mm Hg (NTP, 1992) 156.14999999999998 °C 156 °C at 760 mm Hg 313.2°F |
Colorform | Colorless, transparent liquid COLORLESS, MOBILE LIQUID |
Density | 0.858 (USCG, 1999) Density: 0.8592 at 20 °C/4 °C 0.855-0.860 0.858 |
Flash Point | 91 °F (NTP, 1992) 91 °F (33 °C) (CLOSED CUP) 91°F |
Melting Point | -67 °F (NTP, 1992) -60.49999999999999 °C -62 °C -62.5 °C -62°C -67°F |
Physical Description | Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent. Liquid liquid Colourless mobile liquid; warm, resinous, pine-like aroma A clear colorless liquid with a turpentine odor. |
Description | Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent. Alpha-pinene is a pinene that is bicyclo[3.1.1]hept-2-ene substituted by methyl groups at positions 2, 6 and 6 respectively. It has a role as a plant metabolite. (+)-a-Pinene, also known as 2-pinene or acintene a, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (+)-a-Pinene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (+)-a-Pinene has been primarily detected in feces. Within the cell, (+)-a-pinene is primarily located in the cytoplasm and membrane (predicted from logP) (+)-a-Pinene can be converted into alpha-pinene oxide (+)-a-Pinene is a sweet, camphor, and earthy tasting compound that can be found in a number of food items such as caraway, tarragon, orange bell pepper, and turmeric. This makes (+)-a-pinene a potential biomarker for the consumption of these food products (+)-a-Pinene has been linked to the inborn metabolic disorders including celiac disease. |
Solubility | 1.83e-05 M 0.00249 mg/mL at 25 °C ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils In water, 2.49 mg/L at 25 °C Insoluble in water; soluble in oils Soluble (in ethanol) |
Synonyms | 2,6,6-Trimethyl-bicyclo[3.1.1]hept-2-ene; (±)-2-Pinene; (±)-α-Pinene; 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; Acintene A; Leavo 95; NSC 7727; PC 500; PC 500 (terpene); Sylvapine A; alpha-Pinene; α-Pinene |
Vapor Density | 4.7 (NTP, 1992) (Relative to Air) 4.7 (Air = 1) 4.7 |
Vapor Pressure | 10 mm Hg at 99.1 °F (NTP, 1992) 4.75 mmHg 4.75 mm Hg at 25 °C 10 mmHg at 99.1°F |
Reference | 1. Renbaum-Wolff L, Grayson JW, Bateman AP, Kuwata M, Sellier M, Murray BJ, Shilling JE, Martin ST, Bertram AK. Viscosity of α-pinene secondary organic material and implications for particle growth and reactivity. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8014-9. doi: 10.1073/pnas.1219548110. Epub 2013 Apr 25. PMID: 23620520; PMCID: PMC3657821. 2. Henry KM, Donahue NM. Photochemical aging of α-pinene secondary organic aerosol: effects of OH radical sources and photolysis. J Phys Chem A. 2012 Jun 21;116(24):5932-40. doi: 10.1021/jp210288s. Epub 2012 Mar 22. PMID: 22439909. 3. Henry KM, Lohaus T, Donahue NM. Organic aerosol yields from α-pinene oxidation: bridging the gap between first-generation yields and aging chemistry. Environ Sci Technol. 2012 Nov 20;46(22):12347-54. doi: 10.1021/es302060y. Epub 2012 Oct 31. PMID: 23088520. |
PubChem Compound | 440968 |
Last Modified | Nov 11 2021 |
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